trans-3-(3-Methoxyphenyl)cyclobutanol
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Overview
Description
trans-3-(3-Methoxyphenyl)cyclobutanol: is an organic compound with the molecular formula C11H14O2 It is a cyclobutane derivative with a methoxyphenyl group attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides under suitable conditions to yield substituted aryl cyclobutanes.
Copper Hydride-Catalyzed Hydroalkylation: This enantioselective intramolecular reaction enables the synthesis of enantioenriched cyclobutanes.
[2 + 2] Cycloaddition: Terminal alkenes react with allenoates to form 1,3-substituted cyclobutanes under simple and robust reaction conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the study of reaction mechanisms and stereochemistry .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-3-(3-Methoxyphenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity . These reactions can influence the compound’s interaction with biological molecules and its overall biological activity .
Comparison with Similar Compounds
trans-1,2-Dimethylcyclobutane: Similar in structure but lacks the methoxyphenyl group.
trans-3-Methoxycyclobutanol: Similar in structure but lacks the phenyl group.
Uniqueness:
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10,12H,5-6H2,1H3 |
InChI Key |
MWTIVCDPOFQBMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(C2)O |
Origin of Product |
United States |
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